N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-ethoxybenzyl group at the amide nitrogen and a 6-phenoxypyrimidin-4-yl substituent on the piperidine ring. The ethoxybenzyl moiety may enhance lipophilicity and metabolic stability compared to simpler benzyl derivatives, while the phenoxypyrimidin group could influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-31-22-11-7-6-8-20(22)17-26-25(30)19-12-14-29(15-13-19)23-16-24(28-18-27-23)32-21-9-4-3-5-10-21/h3-11,16,18-19H,2,12-15,17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYZYFPSRPYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
this compound interacts with PKB as an ATP-competitive inhibitor . It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of the kinase .
Biochemical Pathways
The compound this compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. The inhibition of PKB by the compound leads to a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Pharmacokinetics
The pharmacokinetic properties of this compound include potent inhibition of PKB and oral bioavailability . The compound is metabolized in vivo, leading to rapid clearance .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It is known that the compound’s activity can be affected by the metabolic environment in vivo .
Biological Activity
N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structural characteristics, and biological activities, including cytotoxicity and enzyme inhibition, supported by relevant data tables and case studies.
1. Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving nucleophilic substitutions and coupling reactions. The synthesis typically yields a high-purity product, characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H22N6O |
| Molecular Weight | 386.45 g/mol |
| CAS Number | 1022150-12-4 |
| Key Functional Groups | Piperidine, phenoxypyrimidine |
2.1 Cytotoxicity
The cytotoxic effects of this compound were evaluated across various cancer cell lines. The compound demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) and glioblastoma cell lines.
Table 2: Cytotoxicity Data
| Cell Line | TD50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| HUH7 (HCC) | 25 | 45 |
| AKH12 (HCC) | 30 | 50 |
| U251 (Glioblastoma) | 40 | 55 |
These results indicate that the compound effectively reduces cell viability in a dose-dependent manner, with lower TD50 values suggesting higher potency against HCC cells compared to glioblastoma cells .
2.2 Enzyme Inhibition
The compound's potential as an enzyme inhibitor was assessed, particularly its activity against tyrosinase, an enzyme involved in melanin biosynthesis. Inhibition assays revealed that this compound exhibited promising inhibitory activity.
Table 3: Enzyme Inhibition Data
| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |
|---|---|---|
| This compound | 15 | >200 |
The results suggest that the compound selectively inhibits the monophenolase activity of tyrosinase, which is crucial for its potential application in treating hyperpigmentation disorders .
Case Study 1: Antimelanogenic Activity
In a recent study, this compound was evaluated for its antimelanogenic properties in vitro using human melanoma cells. The compound significantly reduced melanin production without inducing cytotoxicity at effective concentrations.
Case Study 2: Comparison with Related Compounds
Comparative studies with structurally similar compounds indicated that the presence of the phenoxypyrimidine moiety enhances biological activity. For instance, benzylpiperidines showed improved potency over their benzylpiperazine counterparts due to better interaction with target enzymes .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of piperidine-based compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular Signal-Regulated Kinase 2 (ERK-2), and ABL kinase. These kinases are critical targets in cancer therapy due to their roles in cell proliferation and survival .
Case Study:
- Compound: N-(4-((2-(2-naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide (NEPT)
- Activity: Demonstrated IC50 values of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells, indicating significant anti-proliferative effects.
- Mechanism: Molecular docking studies revealed interactions with VEGFR-2, ERK-2, and ABL kinases, suggesting a multitarget inhibition mechanism .
| Compound Name | Target Kinases | IC50 (μM) | Cell Line |
|---|---|---|---|
| NEPT | VEGFR-2, ERK-2, ABL | 11.3 | HepG2 |
| 4.5 | K562 |
Neuroprotective Effects
The piperidine scaffold has also been investigated for neuroprotective effects. Compounds similar to N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide have been shown to modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Case Study:
A related compound exhibited neuroprotective properties by inhibiting inflammatory cytokines and promoting neuronal survival in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications to the piperidine ring or the phenoxypyrimidine moiety can significantly affect the compound's binding affinity and selectivity for target proteins.
Key Findings:
- Substituent Variations: Altering the substituents on the phenyl or pyrimidine rings can enhance potency against specific kinases.
- Ring Modifications: Changes in the piperidine structure may improve bioavailability and reduce toxicity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-4-Carboxamide Derivatives with Varied Benzyl Substituents
Key Compounds:
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Structural Differences: A fluorobenzyl group and a bulky naphthalenylethyl substituent replace the ethoxybenzyl and phenoxypyrimidin groups. This compound showed activity as a SARS-CoV-2 inhibitor, suggesting that aromatic bulk may enhance antiviral targeting .
N-(1-Benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1219202-19-3) Structural Differences: Incorporates a second piperidine ring instead of the ethoxybenzyl group, which may alter solubility and receptor interaction compared to the target compound .
Table 1: Comparison of Benzyl-Substituted Piperidine-4-Carboxamides
Piperidine-4-Carboxamides with Heterocyclic Modifications
Key Compounds (from ):
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-bromo-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Structural Differences: Replaces the phenoxypyrimidin group with a bromophenyl-oxazolylmethyl moiety. Synthesis: Yield of 76%, HPLC purity >98%.
Chloro- and Fluoro-Substituted Analogs
- Impact of Halogens : Chloro and fluoro variants showed reduced yields (66% and 58%, respectively) compared to the bromo derivative, possibly due to differences in reactivity during synthesis.
Table 2: Halogen-Substituted Oxazolylmethyl Piperidine-4-Carboxamides
| Compound Substituent | Halogen (X) | Yield (%) | Purity (%) | Biological Target |
|---|---|---|---|---|
| Bromo | Br | 76 | >98 | HCV entry |
| Chloro | Cl | 66 | >98 | HCV entry |
| Fluoro | F | 58 | >98 | HCV entry |
Q & A
Basic: What are the standard synthetic protocols for N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Acylation of the piperidine ring : Reacting piperidine-4-carboxylic acid derivatives with activating agents (e.g., EDCI or HATU) to form the carboxamide moiety.
- Nucleophilic substitution on pyrimidine : Introducing the phenoxy group at the 6-position of pyrimidine via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Coupling of substituents : The 2-ethoxybenzyl group is attached to the piperidine nitrogen using reductive amination or alkylation under inert atmosphere.
Purification typically employs column chromatography (silica gel, eluent: EtOAc/hexane), followed by characterization via H/C NMR, IR spectroscopy, and elemental analysis .
Basic: How is the structural integrity of this compound confirmed in research settings?
Methodological Answer:
- Spectroscopic techniques : H NMR (400 MHz, DMSO-d) identifies proton environments (e.g., ethoxy CH at δ 1.3 ppm, pyrimidine protons at δ 8.5–9.0 ppm). IR confirms carbonyl stretches (C=O at ~1650 cm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize the planar structure .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns .
Advanced: What strategies optimize the synthetic yield of this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst screening : Pd(OAc)/XPhos systems enhance cross-coupling efficiency for pyrimidine functionalization. Lower catalyst loading (1–2 mol%) reduces costs .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve reaction rates but require careful moisture control. Mixed solvents (THF/HO) balance solubility and reactivity .
- Design of Experiments (DOE) : Taguchi methods identify critical factors (e.g., temperature, stoichiometry). For example, increasing reaction time from 12 to 24 hours improves yield by 15% in analogous syntheses .
Advanced: How do computational methods contribute to understanding this compound's biological interactions?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., carbonic anhydrase IX). Pyrimidine and piperidine moieties often interact with catalytic zinc ions in enzyme active sites .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The ethoxy group’s electron-donating effect increases nucleophilicity at the pyrimidine C4 position .
- MD simulations : Trajectories (50 ns) evaluate stability in biological membranes, highlighting hydrophobic interactions from the benzyl group .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in sealed containers under nitrogen at –20°C to prevent hydrolysis of the carboxamide group .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How to address contradictions between in vitro activity and in vivo toxicity?
Methodological Answer:
- ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes). Poor bioavailability may explain in vivo inefficacy .
- Structural analogs : Compare with derivatives (e.g., replacing ethoxy with methoxy) to identify toxicity drivers. QSAR models correlate logP values with hepatotoxicity .
- Dose-response studies : Adjust dosing regimens (e.g., staggered administration) to mitigate off-target effects observed in animal models .
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological assays .
- Stability testing : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Degradation products (e.g., hydrolyzed carboxamide) are monitored via LC-MS .
Advanced: How is the compound’s mechanism of action elucidated in target-based studies?
Methodological Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). IC values <1 µM suggest selective inhibition of tyrosine kinases .
- CRISPR-Cas9 knockout : Validate target engagement by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) with purified targets (e.g., carbonic anhydrase IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
